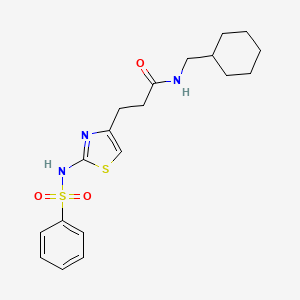
3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(cyclohexylmethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(cyclohexylmethyl)propanamide (hereafter referred to as 3-BTMP) is an organosulfur compound that has been studied for its potential applications in scientific research. It has been studied for its potential to be used as a catalyst for organic reactions, as a potential drug for the treatment of certain diseases, and for its potential as a biomarker for disease diagnosis.
科学的研究の応用
3-BTMP has been studied for its potential applications in scientific research. It has been used as a catalyst for organic reactions, such as the synthesis of amides, nitriles, and sulfonamides. It has also been studied for its potential to be used as a drug for the treatment of certain diseases, such as cancer. In addition, 3-BTMP has been studied for its potential as a biomarker for disease diagnosis.
作用機序
The exact mechanism of action of 3-BTMP is not fully understood. However, it is believed that it works by inhibiting the activity of certain enzymes involved in the metabolism of certain drugs and other compounds. It is also believed to interact with certain receptors in the body, which may be involved in the regulation of certain physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-BTMP are not fully understood. However, it has been shown to have some effects on certain enzymes involved in the metabolism of certain drugs and other compounds. It has also been shown to interact with certain receptors in the body, which may be involved in the regulation of certain physiological processes.
実験室実験の利点と制限
3-BTMP has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been shown to have a high yield. In addition, it has been studied for its potential to be used as a catalyst for organic reactions, as a potential drug for the treatment of certain diseases, and for its potential as a biomarker for disease diagnosis.
However, there are also some limitations to using 3-BTMP in laboratory experiments. It is not fully understood how it works, and its effects on certain enzymes and receptors are not fully understood. In addition, it is not known if it has any toxic or adverse effects on humans or other organisms.
将来の方向性
There are several potential future directions for the study of 3-BTMP. One potential direction is to further investigate its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. Additionally, further research could be done to investigate its potential as a drug for the treatment of certain diseases, as well as its potential as a biomarker for disease diagnosis. Finally, further research could be done to investigate its potential toxicity and adverse effects on humans or other organisms.
合成法
3-BTMP can be synthesized using a variety of methods. One of the most common methods is the reaction of 2-benzenesulfonamide with 1,3-thiazol-4-yl-N-cyclohexylmethylpropanamide in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction has been shown to give a high yield of 3-BTMP. Other methods of synthesis include the use of thionyl chloride, sodium azide, and sodium hypochlorite.
特性
IUPAC Name |
3-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(cyclohexylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S2/c23-18(20-13-15-7-3-1-4-8-15)12-11-16-14-26-19(21-16)22-27(24,25)17-9-5-2-6-10-17/h2,5-6,9-10,14-15H,1,3-4,7-8,11-13H2,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFQNIUWGQVBJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)CCC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-carbamoylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6556400.png)
![N-(3-acetamidophenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6556403.png)
![3,4-dimethoxy-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B6556404.png)
![N-(5-acetamido-2-methoxyphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6556407.png)
![3,4,5-trimethoxy-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B6556422.png)
![N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B6556427.png)
![ethyl 4-{4-[(4-methoxyphenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazine-1-carboxylate](/img/structure/B6556430.png)
![N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6556432.png)
![3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B6556445.png)

![N-{4-[3-oxo-3-(piperidin-1-yl)propyl]-1,3-thiazol-2-yl}benzenesulfonamide](/img/structure/B6556449.png)

![4-fluoro-N-{4-[3-oxo-3-(pyrrolidin-1-yl)propyl]-1,3-thiazol-2-yl}benzene-1-sulfonamide](/img/structure/B6556476.png)
![3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B6556491.png)